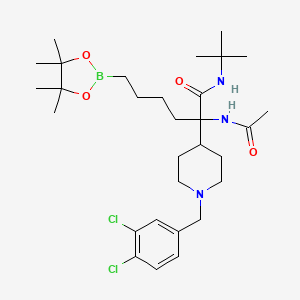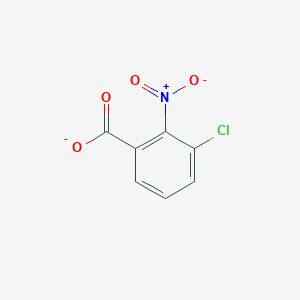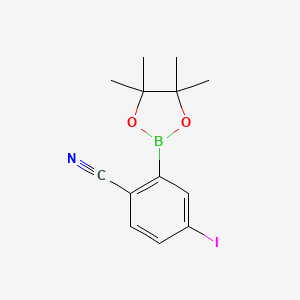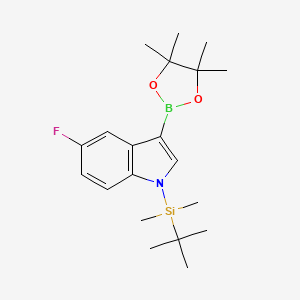![molecular formula C38H48Cl2N2O3 B13357179 2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride](/img/structure/B13357179.png)
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride is a chemical compound with the molecular formula C38H46N2O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a fluorescent probe and photosensitive dye in fluorescence spectroscopy research .
準備方法
The synthesis of 2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride involves multiple steps and specific reagents. One common synthetic route includes a condensation reaction to form the target compound, followed by a reaction with hydrogen chloride to obtain the dihydrochloride salt. The reaction conditions typically involve the use of organic solvents such as ethanol and dimethylformamide .
化学反応の分析
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride has several scientific research applications:
Chemistry: It is used as a fluorescent probe in fluorescence spectroscopy to study molecular interactions and dynamics.
Biology: The compound is employed in cell imaging to analyze biochemical activities within cells.
Medicine: It serves as a photosensitive dye in photodynamic therapy for cancer treatment.
Industry: The compound is utilized in the development of low-density packaging foams
作用機序
The mechanism of action of 2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride involves its interaction with specific molecular targets and pathways. As a fluorescent probe, it binds to target molecules and emits fluorescence upon excitation. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .
類似化合物との比較
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride can be compared with similar compounds such as:
2,2-bis[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethanone: This compound has a similar structure but with dimethylamino groups instead of diethylamino groups.
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone: This compound lacks the dihydrochloride salt form.
The uniqueness of this compound lies in its specific functional groups and its applications in fluorescence spectroscopy and photodynamic therapy .
特性
分子式 |
C38H48Cl2N2O3 |
|---|---|
分子量 |
651.7 g/mol |
IUPAC名 |
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone;dihydrochloride |
InChI |
InChI=1S/C38H46N2O3.2ClH/c1-5-39(6-2)27-29-42-35-23-19-33(20-24-35)38(32-17-13-10-14-18-32,37(41)31-15-11-9-12-16-31)34-21-25-36(26-22-34)43-30-28-40(7-3)8-4;;/h9-26H,5-8,27-30H2,1-4H3;2*1H |
InChIキー |
CGDLGLBCBCFHQF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OCCN(CC)CC)C(=O)C4=CC=CC=C4.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3-Iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357105.png)
![N-[2-(5-chloro-1H-benzimidazol-1-yl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B13357113.png)








![6-(4-Isopropylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357169.png)

![1-[4-(difluoromethoxy)phenyl]-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13357173.png)
